![molecular formula C9H15NOS B1620820 1-[(3-甲基噻吩-2-基甲基)-氨基]-丙烷-2-醇 CAS No. 510739-99-8](/img/structure/B1620820.png)
1-[(3-甲基噻吩-2-基甲基)-氨基]-丙烷-2-醇
描述
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an amino-propanol moiety.
科学研究应用
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antioxidant and anti-inflammatory agent . In medicine, thiophene derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects . Additionally, this compound may have applications in the development of new materials and industrial processes.
准备方法
The synthesis of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with 2-amino-1-propanol under acidic or basic conditions . The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
作用机制
The mechanism of action of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol involves its interaction with various molecular targets and pathways. The thiophene ring can undergo redox reactions, which may contribute to its antioxidant activity . The amino-propanol moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol can be compared with other thiophene derivatives such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one . These compounds share similar structural features but differ in their substituents and functional groups. The presence of the amino-propanol moiety in 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol makes it unique and may contribute to its distinct biological activities. Other similar compounds include thiophene carboxylic derivatives and thiophene-based heterocycles, which also exhibit a range of biological and pharmacological activities .
属性
IUPAC Name |
1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-12-9(7)6-10-5-8(2)11/h3-4,8,10-11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFDSBXEGLIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378180 | |
| Record name | BAS 05276451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510739-99-8 | |
| Record name | BAS 05276451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


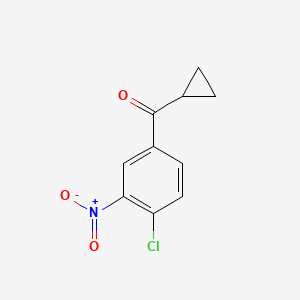
![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
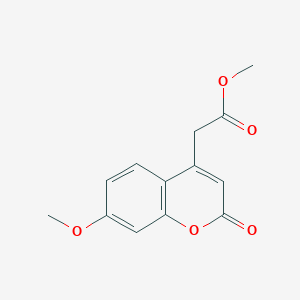
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)
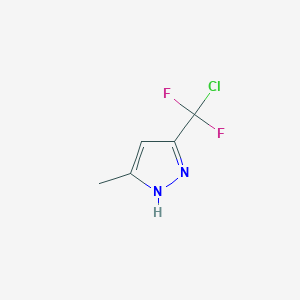
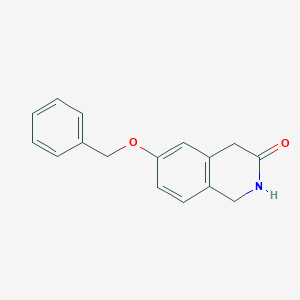
![5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1620748.png)
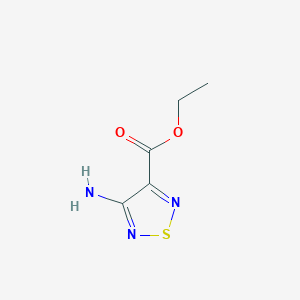
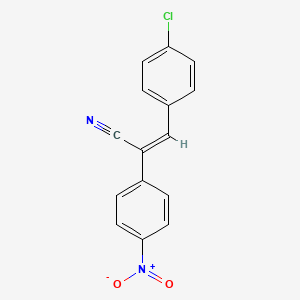
![(1R,6S)-2,2,7,7-Tetramethyltricyclo[6.2.1.01,6]undecan-6-ol](/img/structure/B1620753.png)
![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)
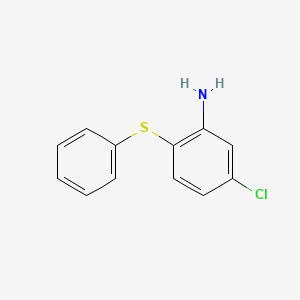
![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)
